molecular formula C21H23N5O3S2 B2486469 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 1185146-08-0

2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide

カタログ番号: B2486469
CAS番号: 1185146-08-0
分子量: 457.57
InChIキー: HLYXYSXXMPBYGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S2 and its molecular weight is 457.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS Number: 1185146-08-0) is a synthesized derivative belonging to the class of thienotriazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4S2C_{21}H_{23}N_{5}O_{4}S_{2}, with a molecular weight of approximately 473.6 g/mol. The compound features a thienotriazole moiety connected to an ethoxyphenylacetamide group, which is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23N5O4S2
Molecular Weight473.6 g/mol
CAS Number1185146-08-0

Anti-inflammatory Activity

Research indicates that derivatives of thienotriazolopyrimidine exhibit significant anti-inflammatory properties. In a study involving various synthesized compounds, certain derivatives showed remarkable efficacy in reducing inflammation in formalin-induced paw edema models. The compounds demonstrated not only anti-inflammatory effects but also analgesic properties with a favorable safety profile (ALD50 > 0.4 g/kg) .

Table 1: Anti-inflammatory Activity of Thienotriazolopyrimidine Derivatives

Compound IDInhibition (%)Model Used
10a75%Acute formalin-induced edema
10c80%Subacute formalin-induced edema
11c70%Acute formalin-induced edema

Anticancer Activity

The compound's structure suggests potential anticancer activity due to its ability to inhibit specific kinases involved in cell proliferation. Polo-like kinase 1 (Plk1), a target for cancer therapy, has been shown to be inhibited by similar thienotriazolopyrimidine derivatives. These compounds can induce mitotic arrest and exhibit antiproliferative effects in various cancer cell lines .

Table 2: Anticancer Activity Against Plk1

Compound IDIC50 (µM)Cell Line Used
Compound A4.4HeLa
Compound B3.8MCF7

Structure-Activity Relationship (SAR)

The biological activity of thienotriazolopyrimidine derivatives is closely related to their structural modifications. Studies have shown that substituents on the phenyl ring and variations in the thiazole or triazole moieties can significantly alter their pharmacological profiles. For instance, modifications that enhance lipophilicity often correlate with increased activity .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A series of thienotriazolopyrimidine derivatives were tested for their anti-inflammatory effects using both acute and subacute models. The results indicated that compounds with specific substitutions at the N-position exhibited superior efficacy compared to others .
  • Case Study on Anticancer Potential :
    In another study focusing on Plk1 inhibition, several derivatives were screened for their ability to induce cell cycle arrest in cancer cells. The most potent inhibitors showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents in oncology .

特性

IUPAC Name

2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S2/c1-3-5-11-25-19(28)18-16(10-12-30-18)26-20(25)23-24-21(26)31-13-17(27)22-14-6-8-15(9-7-14)29-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYXYSXXMPBYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。